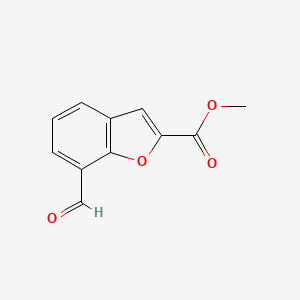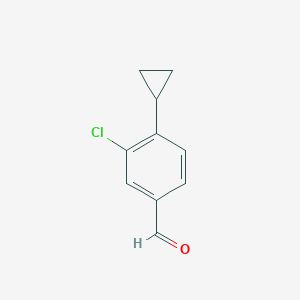
4-Bromo-2-fluoro-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-6-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-6-methoxyphenol consists of a phenol group with bromo, fluoro, and methoxy substituents . The exact 3D conformer and other structural details are not provided in the search results.Scientific Research Applications
Microperoxidase-Catalyzed Dehalogenation
A study by Osman et al. (1997) explored the microperoxidase-8 (MP8) catalyzed dehalogenation of halophenols, including 4-bromo and 2-fluoro derivatives in alcoholic solvents. This research provides insight into the enzymatic dehalogenation process, suggesting potential applications in bioremediation and organic synthesis. The study found that methanol and ethanol could act as solvents to convert para-halophenols and 2-fluorophenol into their respective methoxy and ethoxy derivatives, highlighting a method for the synthesis of methoxyphenols and ethoxyphenols from halophenol precursors (Osman et al., 1997).
Computational Studies on Halophenol Derivatives
Tanak (2019) conducted density functional theory (DFT) computational studies on (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, closely related to 4-Bromo-2-fluoro-6-methoxyphenol. This research provides valuable insights into the electronic and molecular structure, offering potential for the development of metal complexes with diverse coordination geometries. Such studies are crucial for understanding the reactivity and properties of halophenol derivatives, which could have implications in materials science and catalysis (Tanak, 2019).
Synthesis of Radiotracers
Research by Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic substitution of bromide in bromopyrazole rings with fluoride, which is relevant to the structural motifs in 4-Bromo-2-fluoro-6-methoxyphenol. This synthesis approach has implications for the development of novel positron emission tomography (PET) radiotracers, which can be used in neuroscience and pharmacology to study receptor distribution and drug efficacy in vivo (Katoch-Rouse & Horti, 2003).
Antioxidant and Biological Activity
Studies on bromophenol derivatives from marine algae have shown that these compounds possess significant antioxidant activities. While the exact compound 4-Bromo-2-fluoro-6-methoxyphenol was not studied, similar bromophenol structures isolated from Rhodomela confervoides exhibited potent free radical scavenging abilities. This suggests potential applications of such compounds, including 4-Bromo-2-fluoro-6-methoxyphenol, in developing natural antioxidant agents for food preservation or pharmaceuticals to mitigate oxidative stress-related diseases (Zhao et al., 2004).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCHOYBCJUHSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-6-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

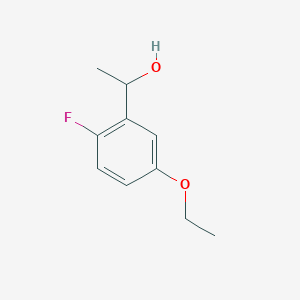
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
![1,4-Diaza-spiro[5.5]undecan-3-one](/img/structure/B6358695.png)
![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)
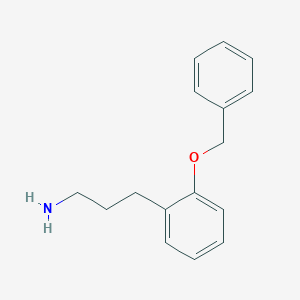
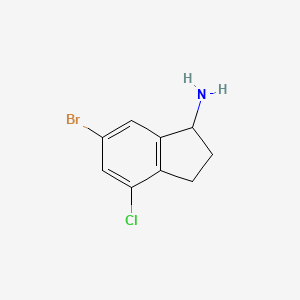

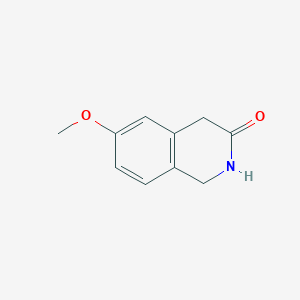
![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)

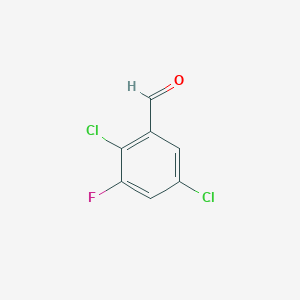
![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)
